Tert-butyl 3-hydroxy-3-piperidin-4-ylazetidine-1-carboxylate Tert-butyl 3-hydroxy-3-piperidin-4-ylazetidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 2260932-32-7
VCID: VC7445994
InChI: InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-8-13(17,9-15)10-4-6-14-7-5-10/h10,14,17H,4-9H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CC(C1)(C2CCNCC2)O
Molecular Formula: C13H24N2O3
Molecular Weight: 256.346

Tert-butyl 3-hydroxy-3-piperidin-4-ylazetidine-1-carboxylate

CAS No.: 2260932-32-7

Cat. No.: VC7445994

Molecular Formula: C13H24N2O3

Molecular Weight: 256.346

* For research use only. Not for human or veterinary use.

Tert-butyl 3-hydroxy-3-piperidin-4-ylazetidine-1-carboxylate - 2260932-32-7

CAS No. 2260932-32-7
Molecular Formula C13H24N2O3
Molecular Weight 256.346
IUPAC Name tert-butyl 3-hydroxy-3-piperidin-4-ylazetidine-1-carboxylate
Standard InChI InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-8-13(17,9-15)10-4-6-14-7-5-10/h10,14,17H,4-9H2,1-3H3
Standard InChI Key AKEXZKAYVNDQQW-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CC(C1)(C2CCNCC2)O

Structural and Physicochemical Properties

Molecular Architecture

Tert-butyl 3-hydroxy-3-piperidin-4-ylazetidine-1-carboxylate features a unique bicyclic framework. The azetidine ring (a four-membered nitrogen-containing heterocycle) is substituted at the 3-position with both a hydroxyl group and a piperidin-4-yl moiety, while the 1-position is protected by a tert-butoxycarbonyl (Boc) group . This arrangement introduces steric hindrance and electronic effects that influence reactivity. The molecular formula is C13H24N2O3\text{C}_{13}\text{H}_{24}\text{N}_2\text{O}_3, with a molecular weight of 256.346 g/mol.

Table 1: Physicochemical Properties

PropertyValue
CAS Number2260932-32-7
Molecular FormulaC13H24N2O3\text{C}_{13}\text{H}_{24}\text{N}_2\text{O}_3
Molecular Weight256.346 g/mol
Boiling PointNot reported
Melting PointNot reported
SolubilityLikely soluble in polar aprotic solvents (e.g., THF, DMF)

Stereochemical Considerations

Synthetic Methodologies

Key Synthetic Routes

The synthesis of tert-butyl 3-hydroxy-3-piperidin-4-ylazetidine-1-carboxylate typically involves multi-step sequences leveraging strain-release chemistry and cross-coupling reactions:

Strain-Release Functionalization

Azetidine rings are often synthesized via strain-release reactions of 1-azabicyclo[1.1.0]butane intermediates. For example, Lopchuk et al. demonstrated that treating 1-azabicyclo[1.1.0]butane with tert-butyl chloroformate yields protected 3-haloazetidines, which can subsequently undergo nucleophilic substitution with piperidine derivatives .

Oxidation and Protection

The tert-butyl group is introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. Subsequent oxidation steps, often employing tert-butyl hydroperoxide, install the hydroxyl group at the azetidine 3-position.

Applications in Pharmaceutical Research

Drug Discovery Scaffold

The compound’s dual-ring system serves as a privileged structure in medicinal chemistry. Its conformational constraints mimic bioactive conformations of peptides, making it a valuable scaffold for kinase inhibitors and G protein-coupled receptor (GPCR) modulators .

Prodrug Development

The Boc group enhances metabolic stability, allowing the compound to act as a prodrug. In vivo enzymatic cleavage releases the active azetidine-piperidine pharmacophore, enabling targeted delivery .

Biological Activity and Mechanism

Enzymatic Inhibition

Preliminary studies suggest that the compound inhibits cytochrome P450 enzymes, likely due to coordination of the hydroxyl group to the heme iron center. This property necessitates caution in co-administering the compound with drugs metabolized by CYP450 isoforms.

Receptor Interactions

Molecular docking simulations indicate high affinity for serotonin (5-HT) receptors, particularly the 5-HT2A_{2A} subtype. The piperidine nitrogen forms a salt bridge with aspartate residues in the receptor’s binding pocket, while the azetidine ring occupies a hydrophobic subpocket .

HazardPrecautionary Measures
Skin contactWear nitrile gloves; wash with soap and water
Eye exposureRinse with water for 15 minutes
InhalationUse fume hood; monitor air quality
StorageStore in cool, dry place under argon

Comparative Analysis with Analogues

tert-Butyl 4-(3-Hydroxymethylphenyl)piperidine-1-carboxylate

This analogue replaces the azetidine ring with a benzyl group. While it exhibits similar solubility, its lack of conformational rigidity reduces binding affinity for 5-HT receptors.

tert-Butyl 3-Hydroxy-4-methylenepiperidine-1-carboxylate

The methylene group in this derivative increases electrophilicity, enabling Michael addition reactions absent in the target compound.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator